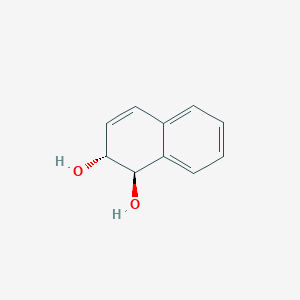

![molecular formula C13H24FNSi B169650 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 156304-02-8](/img/structure/B169650.png)

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

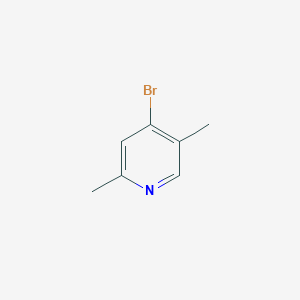

“3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is a special chemical offered by BOC Sciences . It has a CAS number of 156304-02-8 .

Molecular Structure Analysis

The molecular formula of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is C13H24FNSi . Its average mass is 241.420 Da and its monoisotopic mass is 241.166199 Da .Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is liquid . It has a molecular weight of 241.42 . The storage temperature is recommended to be at refrigerator conditions .科学的研究の応用

Synthesis of Substituted Pyrroles

The synthesis of 3-substituted pyrroles is facilitated by the kinetic electrophilic substitution of 1-(triisopropylsilyl) pyrrole at the β position followed by fluoride ion-induced desilylation. This methodology is highlighted as a preferred route for obtaining monosubstituted pyrroles, demonstrating the chemical utility of the silyl-protected pyrrole derivatives in organic synthesis (Bray et al., 1990).

Chemical Properties and Applications

The compound's utility extends to docking and quantitative structure–activity relationship (QSAR) studies, notably in the analysis of c-Met kinase inhibitors. Through the docking process, researchers have elucidated the molecular orientations and active conformations of inhibitors, further employing QSAR methods for predicting the biological activities of these compounds (Caballero et al., 2011).

Novel Synthesis Approaches

Another study showcases the novel synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent base-promoted intramolecular skeletal transformation. This highlights the compound's role in facilitating the synthesis of complex fluorinated structures, which are of significant interest due to their potential pharmacological activities (Suzuki et al., 2007).

Material Science Applications

In material science, the electrochemical properties of pyrrole derivatives, including those related to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, are investigated for their potential in creating conductive polymers. The electropolymerization of pyrrole in specific ionic liquids demonstrates significant enhancements in polymerization rate, electrochemical capacity, and conductivity, suggesting applications in electronic devices and sensors (Sekiguchi et al., 2002).

Safety And Hazards

The safety information available indicates that “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” has several hazard statements including H302, H315, H318, H319, H320, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 . It’s important to handle this compound with appropriate safety measures .

将来の方向性

特性

IUPAC Name |

(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAQYZLYCNWZNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24FNSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437241 |

Source

|

| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole | |

CAS RN |

156304-02-8 |

Source

|

| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

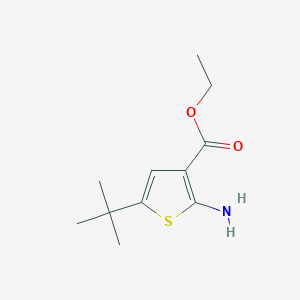

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)